5-(4-Isopropylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . The compound features a thiazole ring substituted with a 4-isopropylphenyl group at the 5-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives . The reaction involves the condensation of α-haloketones with thioamides under acidic or basic conditions. For this specific compound, the starting materials would include 4-isopropylbenzaldehyde, thiourea, and α-bromoacetophenone. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the nitrogen atom.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include halogenated thiazoles, nitrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Isopropylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: It has shown promise in the development of anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-(4-Isopropylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-isopropylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
KBMGREXSENBGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.